molecular formula C12H7FN6O B12744063 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)- CAS No. 141300-33-6

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-

Cat. No.: B12744063
CAS No.: 141300-33-6
M. Wt: 270.22 g/mol
InChI Key: OUBOJOZBYRYUMS-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine moieties. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)- typically involves multi-step reactions that include the formation of the pyrazole, triazole, and pyrimidine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further reacted with triazole and pyrimidine precursors to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)- involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: is unique due to its fused ring system that combines pyrazole, triazole, and pyrimidine moieties, along with the presence of a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

141300-33-6

Molecular Formula

C12H7FN6O

Molecular Weight

270.22 g/mol

IUPAC Name

10-(4-fluorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C12H7FN6O/c13-7-1-3-8(4-2-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17)

InChI Key

OUBOJOZBYRYUMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN3C2=NC4=C(C3=O)C=NN4)F

Origin of Product

United States

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